3-Benzoyl-8-azabicyclo[3.2.1]octane
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Overview
Description
3-Benzoyl-8-azabicyclo[3.2.1]octane is a bicyclic compound that features prominently in the structure of tropane alkaloids. These alkaloids are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
The synthesis of 3-Benzoyl-8-azabicyclo[3.2.1]octane typically involves enantioselective construction methods. One common approach is the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another method involves desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often rely on these stereoselective synthetic routes to ensure the desired enantiomeric purity and yield.
Chemical Reactions Analysis
3-Benzoyl-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3-Benzoyl-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Benzoyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the inflammatory response . Additionally, it can affect neurotransmitter systems by blocking transporter proteins, thereby influencing dopamine and serotonin levels .
Comparison with Similar Compounds
3-Benzoyl-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
Benzoylecgonine: A major metabolite of cocaine, it shares structural similarities and is used in research related to drug metabolism and addiction.
8-Oxa-3-azabicyclo[3.2.1]octane: This compound is used in organic synthesis and has applications in the pharmaceutical and agrochemical industries.
The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C14H17NO |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl(phenyl)methanone |
InChI |
InChI=1S/C14H17NO/c16-14(10-4-2-1-3-5-10)11-8-12-6-7-13(9-11)15-12/h1-5,11-13,15H,6-9H2 |
InChI Key |
MSYRTJJNUYMMTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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